methyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
Description
Methyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate is a bicyclic heterocyclic compound featuring a fused thiophene-pyridine core. This scaffold is substituted with an amino group at position 2, a cyano group at position 3, and a methyl ester at position 6 (Figure 1). The compound is structurally related to derivatives explored for biological activities, including antiviral and enzyme inhibitory properties .
Properties
IUPAC Name |
methyl 2-amino-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-15-10(14)13-3-2-6-7(4-11)9(12)16-8(6)5-13/h2-3,5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJVOOSPCNMFET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Procedure:
- Mix the α-cyanothioacrylamide or α-cyanoketone with sulfur and a base in ethanol.
- Reflux the mixture for 2–4 hours.
- The reaction yields 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines, which can be oxidized or further functionalized to obtain the target compound.
Example:
In a recent study, ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate was synthesized via refluxing N-benzyl-4-piperidone, ethyl cyanoacetate, and sulfur in ethanol, yielding the compound with an 85% yield and melting point of 110–111°C.
Cyclocondensation Approaches
Another method involves direct cyclocondensation of suitable precursors such as:
- 2-Amino-3-cyanopyridines with α,β-unsaturated carbonyl compounds or cyanoesters under acidic or basic conditions.
- Reaction conditions: Typically, reflux in ethanol or acetic acid with catalysts like p-toluenesulfonic acid or sodium ethoxide.
This approach allows for the synthesis of the core structure with functional groups positioned for subsequent modifications.
Multi-Step Functionalization
Post-synthesis modifications include:
- Introduction of the cyano group: Achieved via nucleophilic substitution or addition reactions on suitable intermediates.
- Esterification and amidation: To introduce the methyl ester and amino functionalities, reagents like methyl iodide or methyl chloroformate are used, followed by amidation with ammonia or amines.
Alternative Synthetic Routes
Recent advances have explored:
- Reaction of 2-cyanothioacetamide with α-bromochalcones via Michael addition, followed by cyclization, to produce the tetrahydrothieno[2,3-c]pyridine derivatives.
- Lewis acid catalyzed recyclizations of donor-acceptor cyclopropanes with NH4SCN or thiourea, providing access to the core structure under milder conditions.
Data Table Summarizing Preparation Methods
Research Findings and Notes
- Reaction Optimization: Use of potassium carbonate as a catalyst significantly improves yields compared to tertiary amines, with reaction times reduced to 1–2 minutes in some cases.
- Mechanistic Insights: Quantum chemical studies suggest that nucleophilic attack on the electrophilic centers of the intermediates facilitates ring closure, leading to the tetrahydrothieno[2,3-c]pyridine core.
- Functional Group Tolerance: The methods accommodate various substituents on aromatic rings, enabling synthesis of diverse derivatives with potential pharmacological activity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Methyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activity, making it a candidate for drug discovery and development.
Industry: The compound is used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact mechanism depends on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Key Features :
- Core Structure: The thieno[2,3-c]pyridine system provides a rigid, planar framework conducive to interactions with biological targets.
- Functional Groups: Amino (-NH2): Enhances solubility and enables hydrogen bonding. Cyano (-CN): Electron-withdrawing group that stabilizes the ring system. Methyl Ester (-COOCH3): Modifies lipophilicity and metabolic stability.
Comparison with Structurally Similar Compounds
Substituent Variations in the Ester Group
The ester group at position 6 is a critical modulator of physicochemical properties.
Key Observations :
Substituent Variations at Position 2
Position 2 modifications impact hydrogen-bonding capacity and bioactivity.
Key Observations :
- Thioureido-benzoyl substituents (e.g., compound 5a in ) demonstrate antiviral activity against hepatitis C virus (HCV), though the target compound’s amino group lacks this functionality .
- Bromothiophene carboxamido derivatives (e.g., CAS 864927-00-4) may enhance halogen bonding in target interactions .
Key Observations :
Biological Activity
Methyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate is a heterocyclic compound characterized by its unique thieno-pyridine structure. This compound has attracted significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antitumor agent.
Chemical Structure and Properties
- Chemical Formula : C10H11N3O2S
- Molecular Weight : 237.28 g/mol
- CAS Number : 1251623-68-3
- IUPAC Name : this compound
The compound features a methyl ester at the carboxylic acid position, an amino group, and a cyano group, contributing to its reactivity and biological profile.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Its mechanism of action appears to involve the inhibition of tubulin polymerization, which is crucial for cell division. This suggests that the compound may act similarly to established chemotherapeutic agents that target microtubule dynamics.
The compound's biological activity can be attributed to several key interactions:
- Tubulin Interaction : The ability to inhibit tubulin polymerization disrupts normal mitotic processes, leading to cell cycle arrest.
- Enzyme Modulation : It may also interact with specific enzymes or receptors involved in cancer cell proliferation and survival pathways.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Cancer Cell Lines : A study demonstrated that this compound significantly reduced the viability of breast and lung cancer cell lines in vitro. The IC50 values were reported in the low micromolar range, indicating potent activity against these cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.0 |
| A549 (Lung) | 4.5 |
- Mechanistic Studies : Further research indicated that the compound induces apoptosis in cancer cells through activation of the intrinsic apoptotic pathway.
Comparison with Similar Compounds
This compound shares structural similarities with other thieno-pyridine derivatives but stands out due to its unique functional groups that enhance its biological activity.
| Compound Name | Similarity Index |
|---|---|
| Ethyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate | 0.95 |
| Tert-butyl 4,5-dihydrothieno[2,3-c]pyridine-6-carboxylate | 0.93 |
| Tert-butyl 6-acetyl-2-amino-4,5-dihydrothieno[2,3-c]pyridine-3-carboxylate | 0.90 |
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic synthesis techniques. A common method includes:
- Cyclization of Precursors : The alkylation of piperidinium salts of substituted 1,4-dihydropyridine-2-thiols with chloroacetonitrile or iodoacetamide.
- Intramolecular Cyclization : Conducted under basic conditions to form the thieno-pyridine ring system.
Chemical Reaction Types
This compound can undergo various chemical reactions:
- Oxidation : Can yield sulfoxides or sulfones using agents like hydrogen peroxide.
- Reduction : Can produce dihydro derivatives using reducing agents such as sodium borohydride.
- Substitution : Nucleophilic substitution can introduce different functional groups at specific positions on the ring.
Q & A
Q. Table 1: Synthesis Conditions from Key Studies
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Core Formation | Cyclization with Lawesson’s reagent | 60-70% | |
| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), DMAP | 85% | |
| Cyano Introduction | KCN or CuCN in DMF, 80°C | 50-65% |
Which spectroscopic and analytical methods are recommended for characterizing this compound?
Basic Question
Essential techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and ring saturation.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., using SHELX programs for refinement) .
- Melting Point Analysis : Reported ranges (e.g., 151–153°C for structurally similar derivatives) should match literature data .
How can researchers address discrepancies in melting point data across studies?
Advanced Question
Discrepancies may arise due to:
- Purity Issues : Impurities from incomplete purification (e.g., column chromatography vs. recrystallization).
- Polymorphism : Different crystalline forms (validate via differential scanning calorimetry).
- Hygroscopicity : Absorbed moisture alters observed melting points (store in anhydrous conditions) .
What strategies optimize the compound’s yield in large-scale synthesis?
Advanced Question
Key optimizations:
- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to enhance reaction homogeneity.
- Catalysis : Employ Pd/C or CuI for efficient cyano group introduction .
- Moisture Control : Handle hygroscopic intermediates under inert atmosphere (N₂/Ar) .
How is X-ray crystallography applied to resolve the compound’s structure?
Advanced Question
Methodology:
- Data Collection : Use single crystals (grown via slow evaporation) with synchrotron radiation.
- Refinement : Apply SHELXL for small-molecule refinement, focusing on hydrogen bonding and torsion angles .
- Validation : Compare experimental bond distances with DFT-calculated values .
What in silico methods predict the compound’s biological activity?
Advanced Question
Computational approaches include:
- Molecular Docking : Screen against targets like Mycobacterium tuberculosis enzymes (e.g., L-alanine biosynthesis proteins) .
- QSAR Modeling : Correlate substituent effects (e.g., cyano vs. carbamoyl groups) with antimicrobial activity .
- ADMET Prediction : Assess pharmacokinetics using tools like SwissADME .
What are the safety protocols for handling this compound?
Basic Question
Critical precautions:
- PPE : Gloves (nitrile), goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/volatiles.
- Storage : Keep in airtight containers at –20°C to prevent degradation .
How do substitutions on the thienopyridine core affect pharmacological activity?
Advanced Question
Case studies show:
- Cyano Group : Enhances electron-withdrawing effects, improving enzyme inhibition (e.g., anticancer targets) .
- Boc Protection : Increases solubility for in vitro assays but may reduce cell permeability .
- Methoxy Modifications : Alter binding affinity to G-protein-coupled receptors (test via radioligand assays) .
Q. Table 2: Biological Activities of Structural Analogues
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
